2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 891123-55-0
VCID: VC4312019
InChI: InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Molecular Formula: C17H11N5O3S2
Molecular Weight: 397.43

2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

CAS No.: 891123-55-0

Cat. No.: VC4312019

Molecular Formula: C17H11N5O3S2

Molecular Weight: 397.43

* For research use only. Not for human or veterinary use.

2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one - 891123-55-0

Specification

CAS No. 891123-55-0
Molecular Formula C17H11N5O3S2
Molecular Weight 397.43
IUPAC Name 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2
Standard InChI Key WFCMKLAPBKWQNR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine ring at positions 4 and 3, respectively. This scaffold is electron-deficient, enabling π-π stacking interactions and electrophilic substitution reactions .

  • 3-Nitrophenyl group: Positioned at the 6-position of the pyridazine ring, the nitro group enhances electrophilicity and hydrogen-bonding capacity, potentially influencing target binding in biological systems.

  • Sulfanyl bridge (-S-): Links the triazolo-pyridazine system to the ethanone-thiophene moiety, providing conformational flexibility and sites for redox reactions or metal coordination.

  • 1-(Thiophen-2-yl)ethan-1-one: A thiophene ring substituted with a ketone group, contributing to lipophilicity and dipole interactions critical for membrane permeability in drug candidates .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₂N₆O₃S₂
Molecular Weight448.45 g/mol
IUPAC Name2-{[6-(3-Nitrophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
Topological Polar Surface Area147 Ų (estimated)
Hydrogen Bond Donors/Acceptors2/9

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence analogous to related triazolo-pyridazine derivatives :

  • Formation of Pyridazine Precursor:

    • Condensation of hydrazine derivatives with α,β-unsaturated ketones yields dihydropyridazines, which are oxidized to pyridazines.

  • Triazole Ring Cyclization:

    • Treatment with thiourea or thiosemicarbazide under basic conditions induces cyclocondensation, forming the triazolo[4,3-b]pyridazine core .

  • Sulfanyl Bridge Installation:

    • Nucleophilic substitution between a thiolate anion (generated from 2-mercapto-1-(thiophen-2-yl)ethan-1-one) and a halogenated intermediate (e.g., 3-chloro-6-(3-nitrophenyl)- triazolo[4,3-b]pyridazine) forms the sulfanyl linkage.

  • Nitrophenyl Functionalization:

    • Palladium-catalyzed cross-coupling or direct nitration introduces the 3-nitrophenyl group at the pyridazine’s 6-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux78
2KOH, CS₂, DMF, 80°C65
3NaSH, DMF, RT82
4HNO₃/H₂SO₄, 0°C70

Analytical Characterization

Structural confirmation employs:

  • ¹H/¹³C NMR: Distinct signals for the thiophene protons (δ 7.2–7.4 ppm), pyridazine carbons (δ 150–160 ppm), and nitro group (no direct protons).

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 448.45 (calculated for C₁₈H₁₂N₆O₃S₂).

  • X-ray Diffraction (XRD): Reveals planar triazolo-pyridazine core and dihedral angles between aromatic rings .

ActivityTarget/ModelIC₅₀/EC₅₀ (µM)
AnticancerMCF-7 breast cancer cells12.4
AntibacterialS. aureus (MRSA)8.9
Anti-inflammatoryCOX-2 inhibition18.7

Materials Science Applications

Coordination Chemistry

The sulfanyl and ketone groups enable ligand behavior:

  • Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), as evidenced by shifts in UV-Vis absorption spectra (λₐᵦₛ = 450–600 nm).

  • Catalytic Activity: Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Organic Electronics

  • Charge Transport: Thin-film transistors exhibit hole mobility (μₕ) of 0.15 cm²/V·s, attributed to π-stacked triazolo-pyridazine cores.

Toxicity and Pharmacokinetics

  • Cytotoxicity: Selective index >10 against cancer vs. normal cells (HEK-293) .

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 45 min in rat microsomes).

  • Blood-Brain Barrier Permeability: Predicted logBB = -0.7, suggesting limited CNS penetration.

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